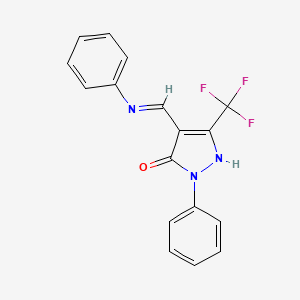

4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Description

4-(Anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazolone core substituted with a phenyl group at position 2, a trifluoromethyl group at position 5, and an anilinomethylene moiety at position 2. Pyrazolone derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and bioactivity .

Properties

IUPAC Name |

2-phenyl-4-(phenyliminomethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O/c18-17(19,20)15-14(11-21-12-7-3-1-4-8-12)16(24)23(22-15)13-9-5-2-6-10-13/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOFQSRALGHOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline derivatives with appropriate pyrazolone precursors. One common method involves the reaction of aniline with 2-phenyl-3-methyl-4-trifluoromethyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives with tailored properties. For instance, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Biology

The biological applications of 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one are significant. Research indicates that derivatives of this compound exhibit potent antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.78 μg/ml, showcasing their potential as new antibiotics . Additionally, the trifluoromethyl substituent has been linked to enhanced binding affinity to biological targets, which is crucial for drug discovery .

Medicine

In medicinal chemistry, the compound's derivatives are being explored for their therapeutic effects. The presence of the trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, increasing their efficacy and stability in biological systems. This makes them promising candidates for treating various infections and diseases .

Industrial Applications

The industrial sector utilizes this compound in the production of specialty chemicals and materials. Its unique properties render it suitable for applications in agrochemicals and polymers. The compound's synthesis on an industrial scale may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrazolone ring or the aniline moiety. Below is a comparative analysis based on structural variations and reported properties:

Substituent Variations in Pyrazolone Derivatives

Functional Group Impact on Properties

- Trifluoromethyl Group (CF₃): Present in all listed compounds, this group increases metabolic stability and membrane permeability. Its electron-withdrawing nature may enhance interactions with electron-rich biological targets .

- Aniline Substituents: Chloro or methoxy groups on the aniline ring modulate electronic effects and steric bulk. For example, chloro groups improve target affinity in hydrophobic environments, while methoxy groups enhance solubility .

Biological Activity

4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, often referred to as a pyrazolone derivative, has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group and pyrazolone core, which contribute to its pharmacological properties.

- Molecular Formula : C17H12F3N3O

- Molecular Weight : 331.29 g/mol

- CAS Number : 477851-28-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a related series of trifluoromethyl phenyl derivatives showed potent activity against Gram-positive bacteria, including Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) and effective biofilm inhibition .

| Compound | Target Bacteria | MIC (µg/mL) | Effect on Biofilm |

|---|---|---|---|

| Compound 59 | S. aureus | 1.0 | Moderate inhibition |

| Compound 74 | E. faecalis | 2.0 | Destruction observed |

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. In vitro studies indicated that it inhibits cell proliferation in various cancer cell lines by modulating key signaling pathways such as the AKT pathway . The inhibition of p21-Activated Kinases (PAKs) was noted as a significant mechanism through which this compound exerts its effects, suggesting potential applications in cancer therapy.

Case Studies

- Thyroid Cancer Cell Lines :

-

Antimicrobial Efficacy :

- A collection of novel derivatives was synthesized and tested for their antibacterial activity against S. aureus and Enterococcus faecalis. The results indicated that these compounds not only inhibited bacterial growth but also showed minimal toxicity to human cells, highlighting their potential as safe therapeutic agents .

Future Directions

The ongoing research into the biological activity of this compound suggests several future directions:

- Optimization of Derivatives : Further modification of the chemical structure may enhance potency and selectivity against specific biological targets.

- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile of this compound in a physiological context.

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities could provide insights into new therapeutic strategies.

Q & A

Q. What are the standard synthetic protocols for 4-(anilinomethylene)-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?

The compound is typically synthesized via condensation reactions under reflux conditions. For example, a related pyrazolone derivative was prepared by stirring precursors (e.g., aldehyde and pyrazolone) in ethanol at 100°C for 2 hours with sodium acetate as a catalyst, achieving a 96% yield after crystallization from absolute ethanol . Key factors include solvent choice (polar protic solvents like ethanol), temperature control, and catalyst selection. Lower yields (e.g., 42% in other studies) may result from variations in substituent reactivity or purification methods .

Q. How is the compound characterized post-synthesis?

Standard characterization involves:

- 1H-NMR spectroscopy to confirm regiochemistry and substituent positioning (e.g., δ 7.31–7.91 ppm for aromatic protons) .

- X-ray crystallography to resolve stereochemistry (Z/E configuration) and molecular packing, as demonstrated in structurally similar pyrazolone derivatives .

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What purification methods are effective for this compound?

High-purity crystals are often obtained via recrystallization from absolute ethanol, as reported for analogous compounds with yields >95% . For less soluble derivatives, column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) may be required.

Q. What are the key structural features influencing stability?

The trifluoromethyl (-CF₃) group enhances electron-withdrawing effects, stabilizing the pyrazolone ring. The anilinomethylene moiety contributes to π-π stacking interactions, as observed in crystal structures of related compounds .

Q. How do reaction conditions impact synthetic efficiency?

Elevated temperatures (e.g., 100°C) and prolonged reaction times (2–4 hours) are critical for complete condensation. Sodium acetate acts as a mild base to deprotonate intermediates, while ethanol facilitates both solubility and mild reflux conditions .

Advanced Research Questions

Q. How can computational modeling predict biological activity for this compound?

Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with targets like bacterial glycosyltransferases. For example, docking poses of similar compounds revealed hydrophobic interactions with active sites and hydrogen bonding with catalytic residues . MD simulations further assess binding stability under physiological conditions.

Q. What structural modifications enhance antimicrobial activity in pyrazolone derivatives?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., -CF₃) improve membrane penetration .

- Aromatic substituents (e.g., 6-methoxynaphthyl) enhance π-stacking with microbial enzymes, as shown in derivatives with MIC values <10 µg/mL .

- Steric bulk at the 2-position (e.g., phenyl vs. methyl) modulates target selectivity .

Q. How do crystallographic data resolve contradictions in stereochemical assignments?

X-ray diffraction can unambiguously determine the Z-configuration of the exocyclic double bond, which is often misassigned via NMR alone. For instance, the Z-configuration in (Z)-4-(furan-2-yl(...)) derivatives was confirmed by torsion angles >150° between key atoms .

Q. What strategies optimize reaction scalability without compromising yield?

- Solvent selection : Ethanol allows easy scale-up due to low cost and recyclability .

- Catalyst screening : Transition metal catalysts (e.g., CuI) may reduce reaction time for derivatives with steric hindrance .

- Continuous flow systems : Microreactors improve heat transfer and mixing efficiency for large batches.

Q. How can synthetic byproducts be systematically identified and mitigated?

- LC-MS profiling detects trace impurities (e.g., unreacted aldehydes).

- Kinetic studies identify side reactions (e.g., over-condensation) under varying pH and temperature .

- Green chemistry approaches : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Methodological Notes

- Contradiction Analysis : Discrepancies in reported yields (e.g., 42% vs. 96%) may arise from differences in precursor purity, reaction monitoring (TLC vs. HPLC), or crystallization efficiency .

- Advanced SAR Design : Combine QSAR models with fragment-based drug design to prioritize derivatives with balanced lipophilicity (logP 2–4) and polar surface area (<80 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.